
1-Bromo-4-ethoxy-2-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-ethoxy-2-methylbutane is an organic compound with the molecular formula C7H15BrO. It is a halogenated ether, characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-ethoxy-2-methylbutane can be synthesized through several methods. One common approach involves the reaction of 4-ethoxy-2-methylbutanol with hydrobromic acid (HBr) under acidic conditions. The reaction proceeds via the substitution of the hydroxyl group with a bromine atom, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be carried out in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
1-Bromo-4-ethoxy-2-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 4-ethoxy-2-methyl-1-butene.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products such as 4-ethoxy-2-methylbutanol, 4-ethoxy-2-methylbutanenitrile, or 4-ethoxy-2-methylbutylamine.
Elimination Reactions: 4-Ethoxy-2-methyl-1-butene.
Oxidation: 4-Ethoxy-2-methylbutanal or 4-ethoxy-2-methylbutanoic acid.
科学的研究の応用
1-Bromo-4-ethoxy-2-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated ethers. It serves as a substrate for investigating the mechanisms of enzymatic transformations.
Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may possess biological activity and can be explored for potential therapeutic applications.
Industry: In the chemical industry, it is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of 1-Bromo-4-ethoxy-2-methylbutane depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nature of the nucleophile.
Elimination Reactions: The compound undergoes a β-elimination (E2) mechanism, where a base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom.
Oxidation: The ethoxy group is oxidized through a series of electron transfer steps, resulting in the formation of aldehydes or carboxylic acids.
類似化合物との比較
1-Bromo-4-ethoxy-2-methylbutane can be compared with other similar compounds, such as:
1-Bromo-2-methylbutane: Lacks the ethoxy group, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-4-methoxy-2-methylbutane: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and the types of reactions it undergoes.
1-Bromo-4-ethoxybutane: Lacks the methyl group, which can affect its steric properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C7H15BrO |
|---|---|
分子量 |
195.10 g/mol |
IUPAC名 |
1-bromo-4-ethoxy-2-methylbutane |
InChI |
InChI=1S/C7H15BrO/c1-3-9-5-4-7(2)6-8/h7H,3-6H2,1-2H3 |
InChIキー |
PIEFJHTXAGTGMW-UHFFFAOYSA-N |
正規SMILES |
CCOCCC(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


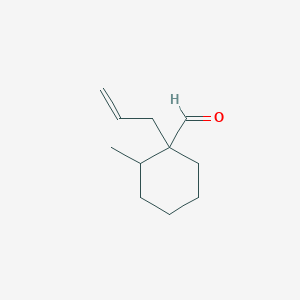

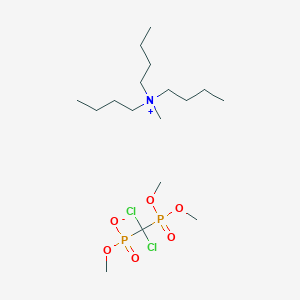
![N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13157436.png)
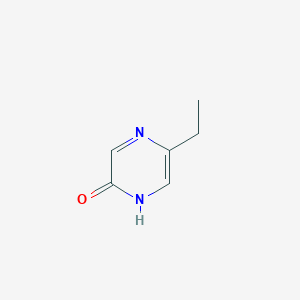
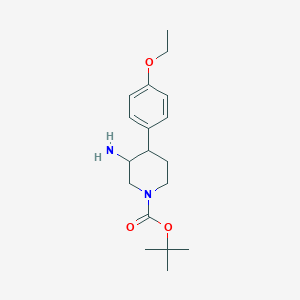
![2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13157461.png)
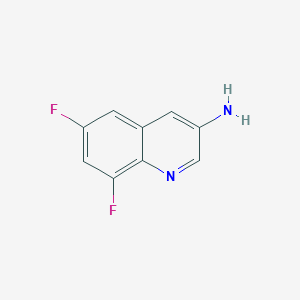
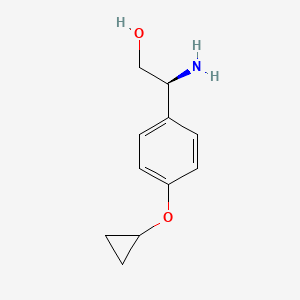

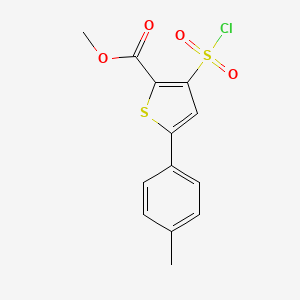

![1-[1-(Aminomethyl)cyclobutyl]butan-2-one](/img/structure/B13157487.png)

